molecular formula C7H3F6N B1297899 2,6-Bis(trifluoromethyl)pyridine CAS No. 455-00-5

2,6-Bis(trifluoromethyl)pyridine

Cat. No. B1297899
CAS RN: 455-00-5
M. Wt: 215.1 g/mol
InChI Key: YPDVFTXBESQIPJ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)pyridine is a chemical compound that serves as a versatile building block in the synthesis of various complex molecules. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which can significantly influence the electronic properties of the compounds it forms part of. This functionality is often exploited in the design of ligands for metal coordination, as well as in the development of materials with specific electronic and optical properties.

Synthesis Analysis

The synthesis of derivatives of 2,6-bis(trifluoromethyl)pyridine involves various strategies, including the use of phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine followed by N-oxidation to yield trifunctional ligands with high yields . Another approach includes the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride to produce 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines .

Molecular Structure Analysis

The molecular structures of compounds derived from 2,6-bis(trifluoromethyl)pyridine are often confirmed by spectroscopic methods and single crystal X-ray diffraction. For instance, the molecular structures of lanthanide coordination complexes of trifunctional ligands derived from 2,6-bis(trifluoromethyl)pyridine have been confirmed by X-ray diffraction, showing that the ligand binds in a tridentate mode to the Ln(III) cation .

Chemical Reactions Analysis

The chemical reactivity of 2,6-bis(trifluoromethyl)pyridine derivatives is diverse, with applications in the formation of metal complexes. For example, the monoanion of 2,6-bis(phenylamino)pyridine has been used to support quadruply bonded Cr(2)(4+) and Mo(2)(4+) units, while the corresponding dianion can stabilize trinuclear complexes . Additionally, the synthesis of novel electron acceptors involving 2,6-bis(trifluoromethyl)pyridine derivatives has been reported, with high ionization potentials and good affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-bis(trifluoromethyl)pyridine derivatives are influenced by the presence of the trifluoromethyl groups. These compounds exhibit high ionization potentials and good electrochemical behavior . The introduction of trifluoromethyl groups into ligands can also affect the coordination chemistry with metal ions, as seen in the synthesis of lanthanide-based catalysts for enantioselective reactions . Furthermore, the presence of these groups can lead to materials with good thermal stability, as demonstrated by novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, which show high glass transition temperatures and good mechanical properties .

Scientific Research Applications

Coordination Chemistry and Metal Complex Synthesis

2,6-Bis(trifluoromethyl)pyridine and its derivatives have been extensively studied for their role in coordination chemistry. Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis derivatives, highlighting their preparation, properties, and complex compounds formation with metals, showcasing their diverse spectroscopic, structural, magnetic properties, and biological activity. This review identifies potential areas for future research, including the investigation of unknown analogues (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

Pyridine-based compounds, including 2,6-Bis(trifluoromethyl)pyridine, play crucial roles in organic synthesis and catalysis. Guan et al. (2016) discussed the significance of pyridine-based agrochemicals, elucidating the methods enhancing the efficiency of discovering novel lead compounds in the agrochemical field through Intermediate Derivatization Methods. This approach offers insights into novel methods for discovering agrochemicals and pharmaceuticals, emphasizing the crucial role of pyridine derivatives (Guan et al., 2016).

Spectroscopic and Structural Properties

The spectroscopic and structural properties of pyridine derivatives are of significant interest. Pfeifer, Freude, and Hunger (1985) provided a comprehensive review on the acidity of zeolites and related catalysts using nuclear magnetic resonance techniques, including studies on pyridine loaded H-Y zeolites. This research sheds light on the microdynamical model for the pyridine-loaded H-Y zeolites, contributing to a deeper understanding of the interaction between pyridine derivatives and zeolite catalysts (Pfeifer, Freude, & Hunger, 1985).

Environmental and Biological Applications

Environmental and biological applications of pyridine derivatives are explored through the lens of emerging contaminants and potential anticancer agents. Wang et al. (2020) reviewed the environmental occurrence, exposure, and risks of tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlighting its widespread use and the concerns regarding human health effects. This review emphasizes the importance of understanding the environmental behavior and health risks of emerging contaminants like TDCPP (Wang et al., 2020).

Safety And Hazards

“2,6-Bis(trifluoromethyl)pyridine” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2,6-Bis(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . The compound is currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVFTXBESQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343470
Record name 2,6-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)pyridine

CAS RN

455-00-5
Record name 2,6-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
F Batool, AH Emwas, X Gao, MA Munawar… - …, 2017 - thieme-connect.com
Iridium-catalyzed aromatic borylation provides quick one-step access to 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester. Suzuki couplings of this highly electron-deficient …
Number of citations: 9 www.thieme-connect.com
HB Han, RZ Cui, GZ Lu, ZG Wu, YX Zheng… - Dalton …, 2017 - pubs.rsc.org
Two novel iridium(III) complexes, Ir(tfmpiq)2(acac) (tfmpiq = 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)isoquinoline, acac = acetylacetone) and Ir(tfmpqz)2(acac) (tfmpqz = 4-(2,6-bis(…
Number of citations: 21 pubs.rsc.org
E McBee, H Hass, E Hodnett - Industrial & Engineering Chemistry, 1947 - ACS Publications
The chlorination apparatus consisted of a vertical Pyrex tube, 75 mm. in diameter and 120 cm. long, sealed at one end and closed at the top with a rubber stopper. Two 8-mm. Pyrex …
Number of citations: 34 pubs.acs.org
F Batool - 2018 - repository.pastic.gov.pk
Arylboronic acids & esters are versatile synthetic intermediates used extensively in the synthesis of existing as well as new medicines, agrochemicals, conjugated polymers, and variety …
Number of citations: 0 repository.pastic.gov.pk
NS Boltacheva, PA Slepukhin, DL Chizhov… - Russian Chemical …, 2012 - Springer
The present paper describes unusual reactions of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and 1-aminonaphthalene. These reactions produce 4-…
Number of citations: 3 link.springer.com
Y KOBAYASHI, I KUMADAKI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
First, N-oxidation of trifluoromethylated pyridines was carried out. The three isomers of trifluoromethylpyridine were successfully N-oxidized using acetic acid and hydrogen peroxide, but …
Number of citations: 26 www.jstage.jst.go.jp
LF Lee, GL Stikes, JM Molyneaux, YL Sing… - The Journal of …, 1990 - ACS Publications
A series of 2-(trifluoromethyl)-1, 4-and-3, 4-dihydro-3, 5-pyridinedicarboxylates 5a-y and 6a-y undergo an unprecedented dehydrofluorination upon treatment with l, 8-diazabicyclo [5.4. …
Number of citations: 35 pubs.acs.org
Y Kobayashi, E Chinen - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
All six isomers of bis (trifluoromethyl) pyridine were synthesized by the reaction with corresponding pyridine dicarboxylic acid and SF 4. The characteristic infrared absorption …
Number of citations: 8 www.jstage.jst.go.jp
QL Xu, X Liang, S Zhang, YM Jing, X Liu… - Journal of Materials …, 2015 - pubs.rsc.org
Two bis-cyclometalated iridium complexes (Ir1 and Ir2) with trifluoromethyl substituted bipyridine (2′,6′-bis(trifluoromethyl)-2,3′-bipyridine (L1) and 2′,6′-bis(trifluoromethyl)-2,4′-…
Number of citations: 86 pubs.rsc.org
HB Han, RZ Cui, YM Jing, GZ Lu, YX Zheng… - Journal of Materials …, 2017 - pubs.rsc.org
Two iridium complexes with 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)isoquinoline (tfmpiq) and 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)quinazoline (tfmpqz) main ligands and a …
Number of citations: 24 pubs.rsc.org

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